![molecular formula C12H13F3O B14207233 5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL CAS No. 824431-48-3](/img/structure/B14207233.png)
5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable alkene under conditions that promote the formation of the desired pentenol structure. Common reagents used in this synthesis include Grignard reagents or organolithium compounds, which facilitate the addition of the alkene to the benzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-[4-(Trifluoromethyl)phenyl]pent-4-en-1-one.
Reduction: Formation of 5-[4-(Trifluoromethyl)phenyl]pentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties such as increased stability and reactivity.
Mécanisme D'action
The mechanism by which 5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to modulation of enzyme activity or disruption of cellular processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the pentenol chain.
5-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL is unique due to the combination of the trifluoromethyl group and the pentenol chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications where specific interactions with molecular targets are desired.
Propriétés
Numéro CAS |
824431-48-3 |
|---|---|
Formule moléculaire |
C12H13F3O |
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
5-[4-(trifluoromethyl)phenyl]pent-4-en-1-ol |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)11-7-5-10(6-8-11)4-2-1-3-9-16/h2,4-8,16H,1,3,9H2 |
Clé InChI |
APOIKIFQXBCEIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CCCCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


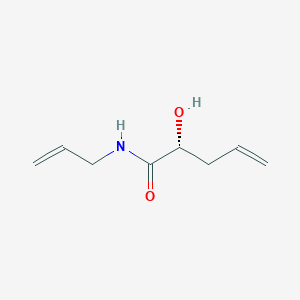


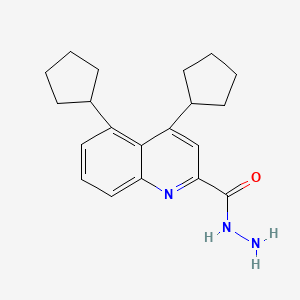
![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
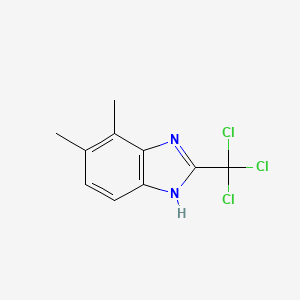
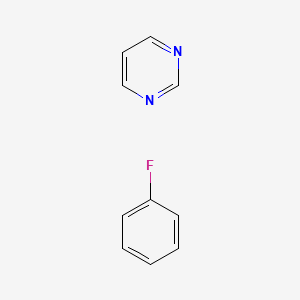
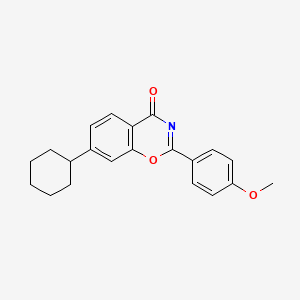
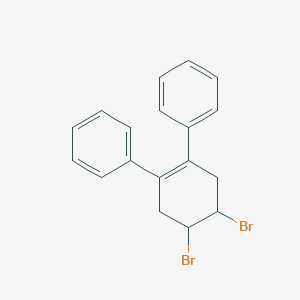
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine](/img/structure/B14207218.png)
![3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid](/img/structure/B14207221.png)
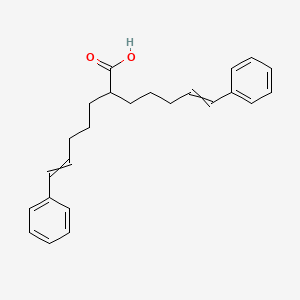
![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
